molecular formula C14H15BrN2O2 B2573773 N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide CAS No. 1024338-97-3

N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide

Cat. No.: B2573773
CAS No.: 1024338-97-3
M. Wt: 323.19
InChI Key: IFURBULUPDMKSF-UHFFFAOYSA-N
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Description

N-{4-[(2-Bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide (C₁₄H₁₅BrN₂O₂, MW 323.19) features a cyclohexenyl ring substituted with bromo and oxo groups at positions 2 and 3, respectively. This moiety is linked via an amino group to a para-substituted phenyl ring, which is further connected to an acetamide group. The compound’s structural complexity arises from the conjugation of cyclic ketone, halogen, and amide functionalities, making it a subject of interest in medicinal and coordination chemistry .

Properties

IUPAC Name

N-[4-[(2-bromo-3-oxocyclohexen-1-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(18)16-10-5-7-11(8-6-10)17-12-3-2-4-13(19)14(12)15/h5-8,17H,2-4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURBULUPDMKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide typically involves the following steps:

    Formation of the Bromo-substituted Cyclohexenone: The initial step involves the bromination of cyclohexenone to introduce a bromo group at the 2-position. This can be achieved using bromine in the presence of a suitable solvent such as dichloromethane.

    Amination Reaction: The bromo-substituted cyclohexenone is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine. This step involves the nucleophilic substitution of the bromo group by the amino group, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromo group can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling events.

    Modulating Gene Expression: It may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Compounds for Comparison :

N-(4-Bromophenyl)acetamide (C₈H₈BrNO, MW 214.06): Simplest analogue with a bromophenyl-acetamide backbone, lacking the cyclohexenyl-oxyamino bridge .

N-(4-Hydroxyphenyl)acetamide (Paracetamol) : Features a hydroxyl group instead of bromo-cyclohexenyl substitution, widely used as an analgesic .

2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide : Contains nitro and phenylcarbonyl groups, increasing electrophilicity .

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: Includes a secondary amino linkage between two phenyl rings, altering electronic properties .

Structural Differences :
Compound Substituents/R-Groups Molecular Weight Key Structural Notes Reference
Target Compound 2-Bromo-3-oxocyclohexenyl-amino-phenyl 323.19 Cyclohexenyl ring introduces steric bulk and conformational flexibility .
N-(4-Bromophenyl)acetamide 4-Bromophenyl 214.06 Simpler structure; lacks cyclic ketone and amino bridge .
N-(4-Hydroxyphenyl)acetamide 4-Hydroxyphenyl 151.16 Polar hydroxyl group enhances solubility and H-bonding .
N-(4-Bromophenyl)-2-naphthylacetamide 4-Bromophenyl + naphthyl 340.20 Extended aromatic system improves lipophilicity .
2-Bromo-N-[4-nitro-2-phenylcarbonylphenyl]acetamide Nitro, phenylcarbonyl, bromo 421.19 Electron-withdrawing groups increase reactivity .

Physicochemical Properties

  • Solubility: The target compound’s cyclohexenyl-oxyamino group reduces polarity compared to N-(4-Hydroxyphenyl)acetamide, likely decreasing aqueous solubility. In contrast, nitro or carbonyl substituents (e.g., in ) further lower solubility due to increased molecular weight and rigidity .
  • Melting Points : Cyclohexenyl derivatives (e.g., target compound) typically exhibit lower melting points than rigid aromatic analogues. For instance, N-(4-Bromophenyl)acetamide has a higher melting point (~473–475 K) due to planar amide groups and efficient crystal packing .
  • Hydrogen Bonding: The target compound’s amide and amino groups enable N–H⋯O/N interactions, similar to N-(4-Hydroxyphenyl)acetamide. However, steric hindrance from the cyclohexenyl ring may limit dimerization compared to simpler acetamides .

Biological Activity

N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide, also known by its CAS number 1024338-97-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C14H16BrN2O2\text{C}_{14}\text{H}_{16}\text{BrN}_2\text{O}_2

This compound features a cyclohexene moiety which is significant for its biological activity, particularly in targeting cancer cells.

Cytotoxic Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data obtained from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via caspase activation
SUIT-2 (Pancreatic)25.0Cell cycle arrest and increased sub-G1 population
HT-29 (Colon)15.0Inhibition of proliferation and induction of necrosis

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanisms underlying the biological activity of this compound have been explored in several studies:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound results in a significant accumulation of cells in the sub-G1 phase, indicating apoptosis or necrosis.
  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound has been associated with increased ROS levels, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable study published in PubMed evaluated the effects of this compound on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment and reported significant cytotoxic effects across multiple tested concentrations, supporting its potential as a therapeutic agent against resistant cancer phenotypes .

Another investigation into the biochemical safety profile of this compound indicated minimal hepatotoxic effects at therapeutic doses, suggesting a favorable safety margin for further clinical evaluation .

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